molecular formula C10H19N3O3S B12266853 2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide

2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide

Cat. No.: B12266853
M. Wt: 261.34 g/mol
InChI Key: ARAIVJKLAUISFJ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide is a compound that features a piperidine ring, a cyclopropane group, and a sulfonamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with acetamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide is unique due to the combination of the piperidine ring, cyclopropane group, and sulfonamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H19N3O3S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[3-(cyclopropylsulfonylamino)piperidin-1-yl]acetamide

InChI

InChI=1S/C10H19N3O3S/c11-10(14)7-13-5-1-2-8(6-13)12-17(15,16)9-3-4-9/h8-9,12H,1-7H2,(H2,11,14)

InChI Key

ARAIVJKLAUISFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)N)NS(=O)(=O)C2CC2

Origin of Product

United States

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